Elacridar Hydrochloride

Blood-brain barrier P-glycoprotein CNS drug delivery

For researchers investigating CNS drug penetration or cancer multidrug resistance (MDR), Elacridar Hydrochloride (GF120918A) is the definitive third-generation dual inhibitor of P-glycoprotein (ABCB1) and BCRP (ABCG2). Its key advantage is potency: it achieves complete blood-brain barrier (BBB) P-gp inhibition at a plasma concentration of just 1,200 nM, a 3.3-fold improvement over tariquidar that translates to lower dosing, reduced formulation challenges, and cost savings per experiment. For dual-substrate tyrosine kinase inhibitors like imatinib and dasatinib, a single agent replaces two-compound cocktails, simplifying logistics and minimizing drug-drug interactions. Crucially, its >10-fold selectivity window against CYP3A4 (IC50 of 11 μM) allows clean separation of transporter from metabolic effects, avoiding the confounding results common with ketoconazole or cyclosporin A. In MDR reversal assays, its sub-micromolar potency far exceeds verapamil, reducing off-target pharmacology. Choosing Elacridar ensures experimental clarity and procurement efficiency.

Molecular Formula C34H34ClN3O5
Molecular Weight 600.1 g/mol
CAS No. 178436-75-4
Cat. No. B7934595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacridar Hydrochloride
CAS178436-75-4
Molecular FormulaC34H34ClN3O5
Molecular Weight600.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
InChIInChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
InChIKeyIQOJZZHRYSSFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elacridar Hydrochloride (CAS 178436-75-4): Baseline Identity for Dual P-gp/BCRP Transporter Inhibition Procurement


Elacridar Hydrochloride (GF120918A; CAS 178436-75-4 for the hydrochloride salt) is a third-generation, orally active dual inhibitor of the ATP-binding cassette (ABC) efflux transporters P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (ABCG2/BCRP) [1]. Originally developed as a multidrug resistance (MDR)-reversal agent, elacridar has become a widely used tool compound for investigating the roles of ABCB1 and ABCG2 in limiting oral absorption and brain penetration of substrate drugs [2][3]. The hydrochloride salt (C₃₄H₃₃N₃O₅·HCl, MW 600.1) is the most commonly supplied research-grade form, typically offered at ≥98% purity by HPLC .

Why Elacridar Hydrochloride Cannot Be Interchanged with Other P-gp or BCRP Inhibitors Class Compounds


Efflux transporter inhibitors are not functionally interchangeable. Key differences in transporter selectivity, potency at the blood-brain barrier (BBB), and off-target cytochrome P450 inhibition create distinct experimental utilities that directly determine which compound is fit-for-purpose in a given experimental design [1]. A compound labeled simply as a 'P-gp inhibitor' may be a selective ABCB1 inhibitor (e.g., zosuquidar or tariquidar in certain contexts), a selective ABCG2 inhibitor (e.g., Ko143), or a dual ABCB1/ABCG2 inhibitor (elacridar). Even among dual inhibitors, the plasma concentration required for complete BBB transporter blockade differs markedly, as does the ability to inhibit ABCG2-mediated efflux [2]. Furthermore, some commonly used P-gp inhibitors such as ketoconazole or cyclosporin A are also potent CYP3A4 inhibitors, confounding pharmacokinetic interpretation, whereas elacridar's CYP inhibition profile is substantially weaker [3]. Selection without understanding these quantitative differences risks failed BBB modulation, spurious pharmacokinetic conclusions, or wasted compound inventory.

Elacridar Hydrochloride Quantitative Evidence Guide: Head-to-Head Differentiation from Comparator Efflux Transporter Inhibitors


ABCB1 (P-gp) Inhibition at the Blood-Brain Barrier: Elacridar Achieves Complete Blockade at 3.3-Fold Lower Plasma Concentration than Tariquidar

Elacridar achieves complete inhibition of ABCB1 at the murine blood-brain barrier at a plasma concentration of 1,200 nM, whereas tariquidar requires at least 4,000 nM [1]. This represents a 3.3-fold difference in potency for achieving full ABCB1 blockade at the BBB, determined in wild-type mice receiving a 3 h i.p. infusion of inhibitor together with a cocktail of 8 typical ABCB1/ABCG2 substrate drugs, with Abcb1a/b;Abcg2 knockout mice serving as the reference for complete inhibition. Plasma and brain drug concentrations were quantified by LC-MS/MS [1]. The lower effective plasma concentration required for elacridar translates directly to feasibility of achieving effective BBB inhibition at lower, more tolerable doses.

Blood-brain barrier P-glycoprotein CNS drug delivery

ABCG2 (BCRP) Inhibition at the BBB: Elacridar Enhances Brain Uptake of ABCG2 Substrates, Whereas Tariquidar Fails Completely

Elacridar inhibits ABCG2-mediated efflux of weak ABCG2 substrates at the murine BBB, whereas tariquidar does not enhance the brain uptake of any ABCG2-substrate drug tested in a panel of 8 typical transporter substrates [1]. Furthermore, elacridar, but not tariquidar, was able to inhibit its own brain efflux in ABCG2-proficient mice, directly demonstrating functional ABCG2 engagement [1]. This is a qualitative, binary differentiation: tariquidar has no detectable ABCG2-inhibitory activity at the BBB at the doses tested, while elacridar delivers measurable ABCG2 inhibition [1].

ABCG2 inhibition BCRP Brain penetration

Cytochrome P450 Inhibition Profile: Elacridar Displays Modest CYP3A4 Inhibition (IC50 = 11 μM), Enabling Cleaner P-gp Pharmacokinetic Studies than CYP-Competing P-gp Inhibitors

GF120918A (elacridar HCl) exhibits a CYP3A4 IC50 of 11 μM, with the remaining P450 isozymes (CYP2C9, CYP2C19, CYP2D6, CYP1A2) demonstrating IC50 values ranging from 19 to 50 μM [1]. This is in stark contrast to many other P-gp inhibitors that are also potent CYP3A4 inhibitors at clinically relevant concentrations: ketoconazole is a highly potent CYP3A4 inhibitor (IC50 <1 μM); cyclosporin A and tacrolimus show moderate to potent CYP3A4 inhibition; ritonavir is extensively used as a CYP3A4 booster [2]. The 11 μM CYP3A4 IC50 for elacridar is well above the plasma concentrations typically achieved in preclinical P-gp modulation studies (generally <1-3 μM), meaning elacridar can effectively inhibit P-gp at the BBB without simultaneously blocking CYP3A4-mediated metabolism [1][2].

CYP3A4 inhibition Drug-drug interactions Pharmacokinetic tool compound

Potency vs First-Generation P-gp Inhibitors: Elacridar Sensitizes Multidrug-Resistant Cancer Cells at a ~500-Fold Lower Dose than Verapamil

In highly HAL-resistant KBV20C oral cancer cells (a P-gp-overexpressing line), elacridar required approximately a 500-fold lower dose than verapamil to achieve comparable sensitization to eribulin (HAL) co-treatment [1]. Cyclosporin A also sensitized at low dose in the same study, but verapamil required a dose nearly 10-fold higher than cyclosporin A. The rank order of sensitizing potency was elacridar > cyclosporin A >> verapamil, with all inhibitors showing P-gp inhibitory activity that correlated with sensitivity to HAL [1].

MDR reversal Chemotherapy sensitization P-gp inhibition potency

Dual P-gp/BCRP Inhibition by Elacridar Enables Single-Agent Experimental Control vs Two-Agent Combinations of Selective Inhibitors (Zosuquidar + Ko143)

Elacridar simultaneously inhibits both ABCB1 (P-gp IC50 = 0.027-0.44 μM across multiple cell systems) and ABCG2 (BCRP IC50 = 0.31 μM in HEK293-BCRP cells with mitoxantrone as substrate) [1]. In contrast, achieving dual inhibition with selective inhibitors requires co-administration of two separate agents: zosuquidar (selective P-gp inhibitor, Ki = 59-60 nM) plus Ko143 (selective BCRP inhibitor, IC50 ≈ 10 nM with >200-fold selectivity over P-gp) [2][3]. In murine BBB studies, co-administration of zosuquidar (25 mg/kg) plus Ko143 (10 mg/kg) has been used to recapitulate the dual-inhibition profile that elacridar provides as a single agent at 10 mg/kg [4]. Single-agent experimental control eliminates the pharmacokinetic variability and potential antagonism inherent in two-drug combination regimens.

Dual ABCB1/ABCG2 inhibition Experimental simplification P-gp and BCRP redundancy

Elacridar Hydrochloride Best-Fit Research Application Scenarios Based on Quantitative Differentiation Evidence


CNS Drug Delivery Studies Requiring Complete BBB P-gp Blockade at the Lowest Achievable Inhibitor Dose

For pharmacokinetic studies aimed at evaluating brain penetration of candidate CNS therapeutics that are ABCB1 substrates, elacridar is the preferred choice because complete BBB P-gp inhibition is achieved at a plasma concentration of 1,200 nM, compared to 4,000 nM required for tariquidar [1]. This 3.3-fold potency advantage translates directly to lower dosing requirements, reduced formulation challenges (particularly given elacridar's inherently poor aqueous solubility), and lower compound consumption cost per experiment. This advantage is especially relevant for oral co-administration protocols where systemic exposure is dissolution-rate-limited [2].

Dual P-gp/BCRP Pathway Pharmacology Studies Using a Single-Agent Inhibitor

When the substrate of interest is transported by both ABCB1 and ABCG2 (as is the case for many tyrosine kinase inhibitors including imatinib, dasatinib, sunitinib, and crizotinib), elacridar as a single-agent dual inhibitor eliminates the need for a two-compound combination (e.g., zosuquidar + Ko143) [3]. This simplifies experimental logistics, reduces the number of control groups required, avoids potential drug-drug interactions between the two inhibitor agents, and lowers total procurement expenditure. It also eliminates the confounding variable of differential pharmacokinetic profiles between two co-administered inhibitors [3].

P-gp-Specific Mechanistic Studies Requiring Minimal CYP3A4 Interference

For in vivo or ex vivo studies where the objective is to isolate the role of P-gp in drug absorption or disposition without simultaneously inhibiting CYP3A4-mediated metabolism, elacridar provides a >10-fold selectivity window between its P-gp IC50 and its CYP3A4 IC50 of 11 μM [4]. This makes it a superior tool compound compared to ketoconazole, cyclosporin A, or ritonavir, which are potent dual P-gp/CYP3A4 inhibitors and cannot cleanly separate transporter from metabolic effects [5]. Investigators can be reasonably confident that at plasma concentrations in the low micromolar range, P-gp is substantially inhibited while CYP3A4 activity remains largely intact.

Multidrug Resistance Reversal Studies in P-gp-Overexpressing Cancer Cell Models

In oncology MDR-reversal assays using P-gp-overexpressing cell lines (e.g., KBV20C, CHRC5), elacridar demonstrates substantially higher potency than first-generation inhibitors such as verapamil (~500-fold lower dose required), reducing the amount of inhibitor consumed per assay [6]. This higher potency also minimizes the risk of off-target pharmacological effects (e.g., calcium channel blockade by verapamil) that can confound cytotoxicity readouts. The compound has been validated for MDR reversal with doxorubicin and vincristine in CHRC5 cells and for re-sensitization of paclitaxel-resistant ovarian cancer cell lines [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacridar Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.